molecular formula C24H24N2O2 B11497019 Acetamide, N-bicyclo[2.2.1]hept-2-ylmethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)-

Acetamide, N-bicyclo[2.2.1]hept-2-ylmethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)-

Katalognummer: B11497019
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: OATWVEOEZQIVDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety, which is a rigid, three-dimensional structure, and an indole group, which is known for its biological activity. The combination of these two moieties in a single molecule offers a wide range of possibilities for chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a bicyclo[2.2.1]heptane derivative with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting the flow of ions through the receptor and modulating synaptic transmission . This mechanism is similar to that of memantine, a well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE include:

Uniqueness

The uniqueness of N-({BICYCLO[2.2.1]HEPTAN-2-YL}METHYL)-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE lies in its combination of the bicyclo[2.2.1]heptane and indole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C24H24N2O2

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H24N2O2/c27-23(24(28)25-14-18-13-15-10-11-17(18)12-15)21-19-8-4-5-9-20(19)26-22(21)16-6-2-1-3-7-16/h1-9,15,17-18,26H,10-14H2,(H,25,28)

InChI-Schlüssel

OATWVEOEZQIVDY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.